(E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-14-11-12-21-20(22-14)24-31(29,30)18-8-6-16(7-9-18)23-19(26)10-5-15-3-2-4-17(13-15)25(27)28/h2-13H,1H3,(H,23,26)(H,21,22,24)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPZWTYFPWXERH-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including an acrylamide moiety, a sulfamoyl group, and nitro-substituted aromatic rings. These features suggest various biological activities, particularly in targeting specific pathways related to cancer and bacterial infections.
Structural Characteristics
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Key Functional Groups :
- Acrylamide
- Sulfamoyl
- Nitro group
- Pyrimidine ring
This combination of groups is notable for its potential interactions with biological targets, influencing enzymatic activity and receptor binding.
Antibacterial Properties
The presence of the sulfamoyl group in the compound is often associated with antibacterial activity. Sulfamoyl compounds are known to inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial survival. Preliminary studies show that similar compounds exhibit significant antibacterial effects against various strains of bacteria, suggesting that this compound may share these properties.
Anticancer Activity
The nitro group can enhance the cytotoxicity of compounds against certain cancer cell lines. Research has indicated that compounds with similar structural motifs have been effective in inhibiting tumor growth by inducing apoptosis in cancer cells. The acrylamide moiety may also contribute to this activity by participating in Michael addition reactions with nucleophiles in biological systems, potentially leading to the formation of cytotoxic adducts.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Molecular docking studies can predict how this compound interacts with specific biological targets. These studies help identify binding sites and affinities, providing insights into its mechanism of action and optimizing lead compounds in drug discovery processes.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity spectrum of similar compounds. These computational methods suggest that this compound could possess therapeutic potential against various diseases, including cancer and bacterial infections.
Comparative Analysis
A comparative analysis with structurally related compounds reveals that while many share common biological activities, the unique combination of functional groups in this compound may provide distinct mechanisms of action. This diversity could enhance efficacy against specific biological targets while minimizing side effects associated with conventional drugs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Electron Effects : Nitro (meta) and methoxy (para) substituents create opposing electronic environments, influencing binding interactions.
- Heterocyclic Variations: Pyrimidine (target) vs.
- Molecular Weight : Target compound’s higher weight (426.44) may affect bioavailability compared to lighter analogs (e.g., 320.34 in ).
Target Compound vs. (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide
- Solubility : Additional methyl groups on pyrimidine may enhance lipophilicity, affecting membrane permeability.
Target Compound vs. (E)-3-(4-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
- Structural Simplicity: The phenoxyphenyl analog lacks the sulfamoyl-pyrimidine moiety, possibly reducing target specificity.
- Nitro Position : Both retain nitro groups, but the target’s meta substitution (vs. para in some analogs) may alter binding geometry.
Target Compound vs. MLKL Inhibitor
- Therapeutic Potential: The pyrazine-sulfamoyl analog in inhibits necroptosis via MLKL, suggesting the target compound could share kinase-targeting applications.
- Heterocycle Impact : Pyrimidine’s nitrogen positioning may offer better ATP-binding pocket interactions than pyrazine.
Q & A
Q. What are the critical steps for synthesizing (E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide, and how can purity be optimized?
The synthesis typically involves a multi-step reaction sequence starting with sulfonamide formation between 4-methylpyrimidin-2-amine and a sulfonyl chloride intermediate. Subsequent coupling with 3-(3-nitrophenyl)acrylic acid derivatives is performed via carbodiimide-mediated coupling (e.g., EDCI in DMF) to form the acrylamide bond . Key optimization steps include:
- Reaction conditions : Use of ice-cooled DMF to minimize side reactions.
- Purification : Column chromatography with ethyl acetate/petroleum ether gradients improves purity (reported yields: 64–69%) .
- Characterization : Confirm purity via HPLC and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural validation requires:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., acrylamide proton signals at δ 6.5–7.5 ppm and sulfonamide protons at δ 7.8–8.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 452.12) .
- X-ray crystallography : For definitive stereochemical confirmation (if crystalline) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the acrylamide group in Michael addition reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient β-carbon of the acrylamide group, predicting nucleophilic attack sites. Key parameters:
- Electrophilicity index (ω) : Higher values (>1.5 eV) correlate with reactivity toward thiols or amines .
- Frontier molecular orbitals : HOMO-LUMO gaps <5 eV indicate susceptibility to nucleophilic attack .
Experimental validation via kinetic studies (e.g., UV-Vis monitoring of thiol adduct formation) is recommended .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
Discrepancies in cytotoxicity or enzyme inhibition data (e.g., IC variations) may arise from:
- Assay conditions : pH-dependent solubility (e.g., nitro group reduction in acidic media alters activity) .
- Protein binding : Use SPR (surface plasmon resonance) to quantify binding affinity to targets like kinases or tubulin .
- Metabolic stability : LC-MS/MS analysis of hepatic microsome incubations identifies metabolites that interfere with activity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR studies focus on:
- Nitro group modification : Replacement with electron-withdrawing groups (e.g., cyano) increases electrophilicity and anticancer potency .
- Sulfonamide substitution : Bulky groups (e.g., piperidinyl) improve selectivity for kinase targets (e.g., EGFR) .
- Acrylamide stereochemistry : (E)-isomers show higher binding affinity than (Z)-isomers due to planarity .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
Common pitfalls and solutions:
- Incomplete sulfonylation : Use excess sulfonyl chloride (1.5 equiv) and monitor via TLC (R 0.5 in CHCl/MeOH 9:1) .
- Acrylamide hydrolysis : Avoid aqueous workup; instead, use anhydrous NaSO for drying .
- Scale-up optimization : Transition from batch to flow chemistry for exothermic steps (e.g., EDCI coupling) .
Q. What techniques differentiate between covalent and non-covalent target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
